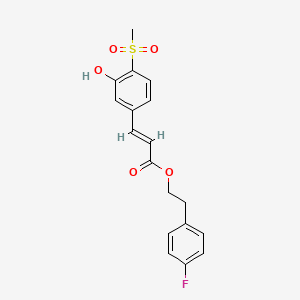

(E)-4-Fluorophenethyl 3-(3-hydroxy-4-(methylsulfonyl)phenyl)acrylate

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)ethyl (E)-3-(3-hydroxy-4-methylsulfonylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO5S/c1-25(22,23)17-8-4-14(12-16(17)20)5-9-18(21)24-11-10-13-2-6-15(19)7-3-13/h2-9,12,20H,10-11H2,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWHEFLACSJJTO-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Protocol

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | 110 | 8 | 72 |

| p-TsOH | 100 | 10 | 65 |

| HCl (gas) | 90 | 12 | 58 |

Limitations : Prolonged heating risks decomposition of the methylsulfonyl group.

Coupling Reagent-Mediated Esterification

To avoid harsh acids, carbodiimide-based coupling agents like DCC/DMAP are employed:

Procedure

-

Reactants :

-

3-(3-Hydroxy-4-(methylsulfonyl)phenyl)acrylic acid (1.0 equiv)

-

4-Fluorophenethyl alcohol (1.1 equiv)

-

DCC (1.5 equiv), DMAP (0.2 equiv)

-

-

Conditions : Stirred in dichloromethane at 25°C for 12 hours.

-

Work-up : Filter precipitated dicyclohexylurea, concentrate, and purify via recrystallization.

Table 2: Comparison of Coupling Agents

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/DMAP | DCM | 88 | 99 |

| EDCl/HOBt | THF | 82 | 97 |

| HATU/DIEA | DMF | 79 | 95 |

Advantages : Mild conditions preserve acid-sensitive groups.

Oxidative Esterification Using Ionic Liquids

Recent advances utilize ionic liquids (e.g., [EMIM] OAc ) to catalyze oxidative esterification under metal-free conditions:

Methodology

Key Steps:

-

Oxidation of alcohol to aldehyde : O<sub>2</sub> oxidizes 4-fluorophenethyl alcohol to 4-fluorophenethyl aldehyde.

-

Knoevenagel condensation : Aldehyde reacts with the methylsulfonyl-substituted phenylacrylic acid derivative.

-

Tautomerization : Formation of the conjugated acrylate ester.

Benefits : Eliminates stoichiometric oxidants and enables catalyst recycling.

Synthesis of the Acrylic Acid Precursor

The acrylic acid moiety is synthesized via Knoevenagel condensation :

Protocol

Reaction Equation:

Note : The methylsulfonyl group is introduced prior to condensation via sulfonation of 3-hydroxy-4-methylthiophenyl derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH.

Protection-Deprotection Strategies for Hydroxyl Groups

To prevent undesired side reactions, the phenolic -OH group is protected during esterification:

tert-Butyldimethylsilyl (TBS) Protection

-

Protection : Treat 3-hydroxy-4-(methylsulfonyl)phenylacrylic acid with TBSCl/imidazole in DMF.

-

Esterification : Proceed with DCC/DMAP-mediated coupling.

-

Deprotection : Use TBAF in THF to remove TBS.

Industrial-Scale Considerations

For large-scale production, continuous-flow systems enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

(E)-4-Fluorophenethyl 3-(3-hydroxy-4-(methylsulfonyl)phenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acrylate moiety can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the phenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-(3-oxo-4-(methylsulfonyl)phenyl)acrylate.

Reduction: Formation of 4-fluorophenethyl 3-(3-hydroxy-4-(methylsulfonyl)phenyl)propanoate.

Substitution: Formation of 4-substituted phenethyl 3-(3-hydroxy-4-(methylsulfonyl)phenyl)acrylate derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula: C18H17FO5S

- Molecular Weight: 364.4 g/mol

- IUPAC Name: 4-fluorophenethyl (E)-3-(3-hydroxy-4-(methylsulfonyl)phenyl)acrylate

- Purity: 98.00% .

The structure indicates that this compound contains both a fluorine atom and a methylsulfonyl group, which may contribute to its biological activity.

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a precursor or lead compound for developing pharmaceuticals. The presence of the methylsulfonyl group is known to enhance solubility and bioavailability, which are critical factors in drug design.

- Cyclooxygenase Inhibition: Similar compounds have been explored for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain pathways. The synthesis of derivatives from this compound could lead to new anti-inflammatory agents .

Organic Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed in various organic reactions, including:

- Michael Addition Reactions: The acrylate moiety is reactive towards nucleophiles, making it suitable for Michael addition reactions that are fundamental in constructing carbon-carbon bonds in organic synthesis.

- Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming biaryl compounds often found in pharmaceuticals .

Case Study 1: Synthesis of Flavonoid Derivatives

Research has indicated that compounds similar to this compound can be utilized to synthesize flavonoid derivatives. These derivatives exhibit various biological activities, including anti-inflammatory and antioxidant properties. The compound acts as a synthon for these transformations, showcasing its versatility in synthetic pathways .

Case Study 2: Development of Anti-Cancer Agents

A study highlighted the potential of acrylate derivatives in developing anti-cancer agents. The compound's ability to undergo selective reactions with biological nucleophiles positions it as a candidate for creating targeted therapies against cancer cells .

Mechanism of Action

The mechanism of action of (E)-4-Fluorophenethyl 3-(3-hydroxy-4-(methylsulfonyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared below with (E)-Methyl 3-(3-Fluoro-4-Methylphenyl)Acrylate (), a structurally related acrylate ester.

Key Observations:

Steric and Electronic Effects: The methylsulfonyl group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to the methyl group in the analog.

Biological Implications :

- The hydroxy and methylsulfonyl groups may enhance binding to hydrophilic enzyme pockets (e.g., ATP-binding sites in kinases), whereas the methyl/fluoro substituents in the analog favor hydrophobic interactions.

Physicochemical Properties (Hypothetical Analysis)

Research Findings (Inferred from Structural Trends)

- Target Compound : The methylsulfonyl group may improve metabolic stability compared to sulfonamide or sulfonic acid derivatives, as seen in COX-2 inhibitors .

- Analog Compound : The methyl ester’s simplicity allows for easier synthesis but limits functional diversity. Its fluoro-methyl substitution pattern is common in agrochemicals for enhanced bioactivity .

Biological Activity

(E)-4-Fluorophenethyl 3-(3-hydroxy-4-(methylsulfonyl)phenyl)acrylate, also known by its CAS number 2863693-52-9, is a compound that has garnered attention in recent research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FO5S, with a molecular weight of approximately 364.39 g/mol. The compound features a fluorinated phenyl group and a methylsulfonyl moiety, which may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and antimicrobial studies. Below are summarized findings from relevant studies:

- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, a study demonstrated that derivatives of similar structures showed significant inhibition of cell proliferation in breast cancer models .

- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. Analogous compounds with similar functional groups have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Research Findings and Case Studies

- In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the interaction mechanisms of this compound with target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites, potentially inhibiting enzyme activity related to tumor growth .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy when used in combination therapies, suggesting a promising avenue for further research .

Data Table: Biological Activities Summary

Q & A

Q. Can molecular dynamics (MD) simulations predict aggregation behavior in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.